molecular formula C7H10N2O2S2 B3134788 Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate CAS No. 400083-58-1

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate

Cat. No.: B3134788
CAS No.: 400083-58-1
M. Wt: 218.3 g/mol
InChI Key: VHLYYWKOVUYTJC-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate is an organic compound with the molecular formula C7H10N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate typically involves the reaction of ethyl 2-bromo-2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate with a suitable nucleophile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .

Scientific Research Applications

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,2,4-thiadiazol-5-ylsulfanyl)propanoate
  • Ethyl 2-(1,3,4-thiadiazol-5-ylsulfanyl)propanoate
  • Ethyl 2-(1,2,3-triazol-5-ylsulfanyl)propanoate

Uniqueness

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate is unique due to the specific arrangement of atoms in the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-(thiadiazol-5-ylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-7(10)5(2)12-6-4-8-9-13-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLYYWKOVUYTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CN=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate
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Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate
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